molecular formula C15H13NO6S B2555025 3-(2,3-Dihydro-1,4-benzodioxine-6-sulfonamido)benzoic acid CAS No. 379257-04-2

3-(2,3-Dihydro-1,4-benzodioxine-6-sulfonamido)benzoic acid

Cat. No.: B2555025
CAS No.: 379257-04-2
M. Wt: 335.33
InChI Key: ZOJIHMPEOUAVKG-UHFFFAOYSA-N
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Description

3-(2,3-Dihydro-1,4-benzodioxine-6-sulfonamido)benzoic acid ( 379257-04-2) is a high-purity synthetic organic compound of significant interest in chemical and pharmaceutical research. This benzoic acid derivative features a 2,3-dihydro-1,4-benzodioxine sulfonamide group, presenting a multifaceted structure ideal for developing novel chemical entities. With a molecular formula of C15H13NO6S and a molecular weight of 335.33 g/mol , this compound serves as a valuable building block in medicinal chemistry, particularly in the synthesis of complex molecules for structure-activity relationship (SAR) studies. Its structural motifs are commonly explored in drug discovery pipelines targeting various therapeutic areas. Researchers utilize this compound strictly For Research Use Only; it is not intended for diagnostic or therapeutic applications in humans or animals. The supplier provides comprehensive safety information, including the GHS hazard warnings: it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Appropriate personal protective equipment (PPE) and handling in a well-ventilated environment are strongly recommended. The product is available for global shipping from stock in the US, India, and Europe , ensuring timely delivery to support ongoing research projects.

Properties

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO6S/c17-15(18)10-2-1-3-11(8-10)16-23(19,20)12-4-5-13-14(9-12)22-7-6-21-13/h1-5,8-9,16H,6-7H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOJIHMPEOUAVKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

379257-04-2
Record name 3-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)benzoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dihydro-1,4-benzodioxine-6-sulfonamido)benzoic acid typically involves the reaction of 2,3-dihydro-1,4-benzodioxine with sulfonyl chloride to form the sulfonamido intermediate. This intermediate is then reacted with benzoic acid under specific conditions to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dihydro-1,4-benzodioxine-6-sulfonamido)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The sulfonamido and benzoic acid groups can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of appropriate solvents to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids or other oxidized derivatives, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of functionalized derivatives, depending on the nucleophile employed.

Scientific Research Applications

3-(2,3-Dihydro-1,4-benzodioxine-6-sulfonamido)benzoic acid has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(2,3-Dihydro-1,4-benzodioxine-6-sulfonamido)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamido group can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. The benzodioxine ring may also play a role in stabilizing the compound’s binding to its target, enhancing its efficacy.

Comparison with Similar Compounds

3-(8-Methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid

  • Structure: Features a propenoic acid chain and a methoxy substituent on the benzodioxine ring.
  • Impact: The methoxy group increases lipophilicity and may enhance metabolic stability by blocking oxidative sites. The α,β-unsaturated carbonyl system (propenoic acid) could facilitate covalent interactions with biological targets, unlike the sulfonamide linker in the parent compound .

6-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonylamino)hexanoic Acid

  • Structure: Replaces the benzoic acid with a hexanoic acid chain.
  • Impact: The elongated aliphatic chain improves membrane permeability but reduces aqueous solubility.

2-Amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide

  • Structure: Substitutes the benzoic acid with an aniline ring bearing an amino group.
  • Impact: The amino group introduces basicity, altering ionization and binding interactions. This compound may exhibit stronger π-π stacking with aromatic residues in target proteins compared to the carboxylate-containing parent molecule .

[(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)(methyl)amino]acetic Acid

  • Structure : Contains a methylated sulfonamide and an acetic acid tail.
  • Impact: Methylation reduces hydrogen-bonding capacity but may enhance metabolic stability.

Physicochemical and Pharmacokinetic Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Solubility (Predicted) Bioactivity Notes Source
This compound C₁₅H₁₃NO₆S 335.33 g/mol Benzoic acid, sulfonamido-benzodioxine Moderate (carboxylic acid) Potential TNF-α inhibition via docking -
3-(8-Methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid C₁₄H₁₂O₆ 276.24 g/mol Propenoic acid, methoxy Low (α,β-unsaturated) Not explicitly reported
6-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonylamino)hexanoic acid C₁₆H₂₁NO₆S 355.40 g/mol Hexanoic acid, sulfonamido Low (long alkyl chain) Supplier-listed, no bioactivity data
2-Amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide C₁₄H₁₄N₂O₄S 314.33 g/mol Aniline, amino, sulfonamido Moderate No reported targets

Biological Activity

3-(2,3-Dihydro-1,4-benzodioxine-6-sulfonamido)benzoic acid is a compound that belongs to the class of benzodioxine derivatives. This compound has garnered attention due to its potential biological activities, including its effects on various cellular pathways and its therapeutic potential in medicinal chemistry.

  • Molecular Formula : C15H13NO6S
  • Molecular Weight : 335.33 g/mol
  • CAS Number : 90222-81-4

The biological activity of this compound is primarily attributed to its interaction with key cellular pathways involved in protein degradation and cellular homeostasis. Notably, it has been shown to influence the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP), which are crucial for maintaining proteostasis in cells.

Key Findings from Research

  • Protein Degradation Systems : Studies indicate that this compound enhances the activity of both UPP and ALP in human foreskin fibroblasts. This enhancement suggests a potential role in modulating protein turnover, which is particularly relevant in aging and disease contexts .
  • Cytotoxicity and Cell Viability : In vitro assays revealed that this compound exhibits low cytotoxicity across various cell lines, including Hep-G2 (liver cancer) and A2058 (melanoma), indicating a favorable safety profile for potential therapeutic applications .
  • Enzymatic Activation : The compound has been shown to activate cathepsins B and L, enzymes involved in lysosomal degradation. This activation was most pronounced at concentrations of 5 μM, suggesting that it may serve as a potent modulator of lysosomal functions .

Comparative Biological Activity Table

Compound NameActivity TypeConcentrationEffect
This compoundUPP Activation5 μMSignificant enhancement
ALP Activation5 μMSignificant enhancement
CytotoxicityVariousLow cytotoxicity observed
Cathepsin B Activation5 μMHigh activation
Cathepsin L Activation5 μMHigh activation

Study 1: Benzoic Acid Derivatives

A study investigating various benzoic acid derivatives found that those similar to this compound exhibited promising activity against proteostasis pathways. The results suggested that modifications on the benzodioxine scaffold could enhance bioactivity significantly .

Study 2: Antiproliferative Effects

Another research effort focused on the antiproliferative effects of related compounds showed that some derivatives could inhibit cancer cell proliferation without inducing significant toxicity in normal cells. This positions compounds like this compound as candidates for further development in cancer therapeutics .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(2,3-Dihydro-1,4-benzodioxine-6-sulfonamido)benzoic acid and its derivatives?

  • Methodological Answer : The synthesis involves coupling 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride derivatives under alkaline conditions (pH 9–10) using aqueous Na₂CO₃. Subsequent N-substitution with alkyl/aryl halides in DMF and LiH catalysis yields derivatives. Dynamic pH control and temperature optimization (room temperature for 3–4 hours) are critical for high yields .
  • Key Data : IR and ¹H-NMR confirm sulfonamide bond formation (e.g., S=O stretching at ~1150 cm⁻¹ in IR, NH proton resonance at δ 7.5–8.0 ppm in ¹H-NMR) .

Q. How are structural characterization techniques applied to validate the synthesized derivatives?

  • Methodological Answer : A multi-spectral approach is essential:

  • IR Spectroscopy : Confirms functional groups (e.g., sulfonamide S=O, carboxylic acid O-H).
  • ¹H-NMR : Assigns aromatic protons (δ 6.5–8.0 ppm) and dihydrobenzodioxin methylene protons (δ 4.2–4.5 ppm).
  • CHN Analysis : Validates elemental composition (±0.3% error margin) .

Q. What in vitro assays are used for preliminary bioactivity screening?

  • Methodological Answer :

  • Antibacterial Activity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via agar diffusion or microdilution (MIC determination).
  • Enzyme Inhibition : Lipoxygenase (LOX) or acetylcholinesterase (AChE) inhibition assays using spectrophotometric monitoring of substrate conversion (e.g., linoleic acid oxidation for LOX at 234 nm) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for sulfonamide derivatives targeting enzyme inhibition?

  • Methodological Answer :

  • Substituent Variation : Synthesize derivatives with diverse N-substituents (e.g., electron-withdrawing groups like -CF₃ or electron-donating groups like -OCH₃) to modulate electronic and steric effects.
  • Enzyme Docking : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with LOX or AChE active sites. Prioritize derivatives with strong hydrogen bonding (e.g., sulfonamide NH to catalytic residues) .
    • Data Contradiction Example : If a derivative with bulky substituents shows poor experimental activity despite favorable docking scores, reassess solubility or steric clashes via molecular dynamics simulations .

Q. What computational strategies resolve discrepancies between in silico predictions and experimental bioactivity data?

  • Methodological Answer :

  • Reaction Path Analysis : Apply quantum chemical calculations (e.g., DFT) to explore alternative binding conformations or tautomeric states.
  • Free Energy Perturbation (FEP) : Quantify binding energy differences between predicted and observed active/inactive compounds .

Q. How do researchers address inconsistent enzymatic inhibition results across studies?

  • Methodological Answer :

  • Assay Standardization : Ensure consistent enzyme concentrations (e.g., 0.2 U/mL for LOX) and substrate saturation.
  • Control Replicates : Include positive controls (e.g., nordihydroguaiaretic acid for LOX) and triplicate measurements to reduce variability.
  • Meta-Analysis : Compare substituent effects across studies (e.g., para-methyl vs. trifluoromethyl groups) to identify trends .

Q. What experimental designs optimize reaction yields for complex derivatives?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial design to test variables (pH, temperature, solvent ratio). For example, a 2³ factorial design evaluates pH (9 vs. 10), temperature (RT vs. 40°C), and solvent (DMF vs. DMSO).
  • Response Surface Methodology (RSM) : Model interactions between variables to predict optimal conditions .

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